1,20-Dibromoicosane

Übersicht

Beschreibung

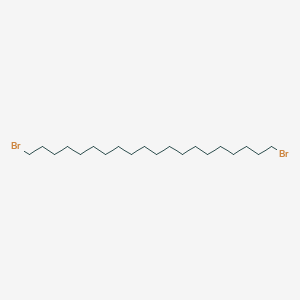

1,20-Dibromoicosane is an organic compound with the molecular formula C20H40Br2. It is a long-chain alkane with two bromine atoms attached at the terminal positions. This compound is often used as a model molecule in various scientific research fields due to its simple and well-defined structure .

Vorbereitungsmethoden

1,20-Dibromoicosane can be synthesized through several methods:

Cross-Metathesis and Hydrogenation: The most common synthetic route involves the cross-metathesis of 11-bromoundec-1-ene, which doubles the chain carbon content to yield 1,20-dibromoicos-10-ene.

Elimination of Hydrogen Bromide: Another method involves the elimination of hydrogen bromide using potassium tert-butoxide in tetrahydrofuran at 0°C.

Analyse Chemischer Reaktionen

1,20-Dibromoicosane undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium iodide in acetone or potassium cyanide in dimethyl sulfoxide.

Reduction Reactions: The compound can be reduced to icosane using reducing agents such as lithium aluminum hydride.

Oxidation Reactions: Oxidation of this compound can yield various products depending on the conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1,20-Dibromoicosane has several applications in scientific research:

Material Science: It is used to study self-assembly processes in supramolecular chemistry.

Organic Chemistry: The compound serves as a substrate molecule in organic synthesis reactions.

Wirkmechanismus

The mechanism of action of 1,20-dibromoicosane involves its interaction with various molecular targets and pathways. The bromine atoms at the terminal positions make it a versatile compound for various chemical reactions, including substitution and reduction. The compound’s long alkane chain also contributes to its unique properties and reactivity .

Vergleich Mit ähnlichen Verbindungen

1,20-Dibromoicosane can be compared with other similar compounds, such as:

1,10-Dibromodecane: This compound has a shorter alkane chain and different reactivity due to the reduced chain length.

1,12-Dibromododecane: Similar to this compound but with a shorter chain, affecting its physical and chemical properties.

1,16-Dibromohexadecane: Another long-chain dibromoalkane with different applications and reactivity compared to this compound.

This compound stands out due to its longer chain length, which influences its self-assembly properties and reactivity in various chemical reactions.

Biologische Aktivität

1,20-Dibromoicosane (C20H40Br2) is a long-chain aliphatic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.

This compound is characterized by the following properties:

- Molecular Formula : C20H40Br2

- Molecular Weight : 407.38 g/mol

- Boiling Point : 456.5 ºC at 760 mmHg

- Flash Point : 268.4 ºC

- Density : 1.3 g/cm³

These properties suggest that this compound is a stable compound with significant hydrophobic characteristics, which may influence its biological interactions.

Insecticidal Properties

Recent studies have investigated the insecticidal activity of various brominated compounds, including this compound. Brominated compounds are known for their potential to inhibit acetylcholinesterase (AChE), an enzyme critical for neurotransmission in insects.

- Mechanism of Action : Compounds like this compound may interact with the AChE enzyme by forming irreversible bonds with cysteine residues at the active site, leading to prolonged neurotransmitter activity and subsequent paralysis in target insects .

Toxicological Studies

Toxicological assessments have indicated that long-chain brominated compounds can exhibit varying degrees of toxicity depending on their structure and exposure levels. For instance:

- Acute Toxicity : Studies have shown that exposure to high concentrations of this compound can result in significant mortality in certain insect species, suggesting its potential as an effective insecticide .

- Chronic Effects : Long-term exposure studies are necessary to evaluate the chronic effects on non-target organisms and ecosystems.

Case Study 1: Insecticide Efficacy

In a controlled laboratory setting, researchers evaluated the efficacy of this compound against common agricultural pests. The study involved:

- Test Organisms : Greenbugs (Schizaphis graminum)

- Concentration Levels : Various concentrations ranging from 0.5 µM to 100 µM were tested.

- Results : At concentrations above 10 µM, this compound demonstrated over 90% mortality within 24 hours. The results are summarized in Table 1.

| Concentration (µM) | Mortality Rate (%) |

|---|---|

| 0.5 | 10 |

| 1 | 25 |

| 10 | 70 |

| 50 | 90 |

| 100 | >95 |

This study highlights the potential application of this compound in pest management strategies.

Case Study 2: Environmental Impact Assessment

A study focused on the environmental impact of brominated compounds found that long-chain aliphatic bromides like this compound could bioaccumulate in aquatic systems.

Eigenschaften

IUPAC Name |

1,20-dibromoicosane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H40Br2/c21-19-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18-20-22/h1-20H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYGKJDVBWSEQHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCCCCCCCBr)CCCCCCCCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H40Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50337979 | |

| Record name | 1,20-Dibromoicosane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50337979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

440.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14296-16-3 | |

| Record name | 1,20-Dibromoicosane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50337979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.